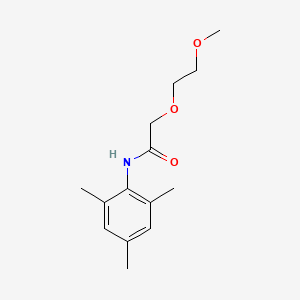
N,N'-Diheptan-2-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diheptan-2-ylthiourea is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diheptan-2-ylthiourea can be synthesized through the reaction of heptan-2-amine with carbon disulfide in an aqueous medium. This method involves the condensation of the amine with carbon disulfide, followed by the addition of a suitable base to form the thiourea derivative . Another approach involves the reaction of heptan-2-amine with isothiocyanates under mild conditions to yield the desired thiourea compound .
Industrial Production Methods
Industrial production of N,N’-Diheptan-2-ylthiourea typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diheptan-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiourea derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N,N’-Diheptan-2-ylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N,N’-Diheptan-2-ylthiourea involves its interaction with various molecular targets. The sulfur atom in the thiourea group can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Diethylthiourea
- N,N’-Diphenylthiourea
- N,N’-Dicyclohexylthiourea
Uniqueness
N,N’-Diheptan-2-ylthiourea is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties compared to other thiourea derivatives. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specialized applications .
Properties
CAS No. |
62549-30-8 |
|---|---|
Molecular Formula |
C15H32N2S |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1,3-di(heptan-2-yl)thiourea |
InChI |
InChI=1S/C15H32N2S/c1-5-7-9-11-13(3)16-15(18)17-14(4)12-10-8-6-2/h13-14H,5-12H2,1-4H3,(H2,16,17,18) |
InChI Key |
INMYOSSUNAWNFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(=S)NC(C)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Furan-2-yl)-6-oxobicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B14528140.png)







![2-Amino-5-[2-(3-methylphenyl)ethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14528170.png)

![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL decanoate](/img/structure/B14528181.png)

![Methyl 4-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B14528196.png)

